molecular formula C18H18N2O4S B13955333 3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid

3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid

Cat. No.: B13955333
M. Wt: 358.4 g/mol
InChI Key: ZOPWQJIKCCKEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is a complex organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of an ethoxyphenyl group, a carbamothioyl group, and a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3-ethoxyphenyl intermediate through the ethylation of phenol.

    Carbamothioylation: The ethoxyphenyl intermediate is then reacted with thiocarbamoyl chloride to introduce the carbamothioyl group.

    Coupling with Methylbenzoic Acid: The final step involves coupling the carbamothioylated ethoxyphenyl intermediate with 2-methylbenzoic acid under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the carbamothioyl group to a thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, Halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Sulfoxides, Sulfones

    Reduction: Thiols

    Substitution: Nitro derivatives, Halogenated derivatives

Scientific Research Applications

3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid
  • 3-({[(3-Fluoro-3’-methoxybiphenyl-4-yl)amino]carbonyl}thiophene-2-carboxylic acid

Uniqueness

3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is unique due to the specific combination of functional groups it possesses. The presence of the ethoxyphenyl, carbamothioyl, and methylbenzoic acid moieties imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

3-[(3-ethoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid

InChI

InChI=1S/C18H18N2O4S/c1-3-24-13-7-4-6-12(10-13)16(21)20-18(25)19-15-9-5-8-14(11(15)2)17(22)23/h4-10H,3H2,1-2H3,(H,22,23)(H2,19,20,21,25)

InChI Key

ZOPWQJIKCCKEON-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.